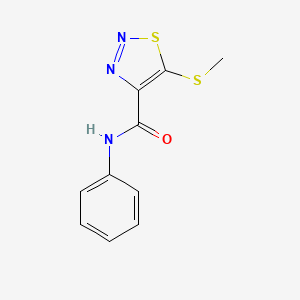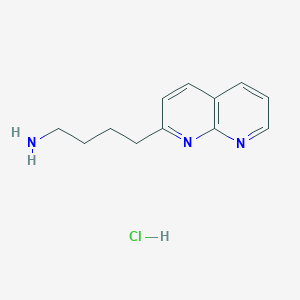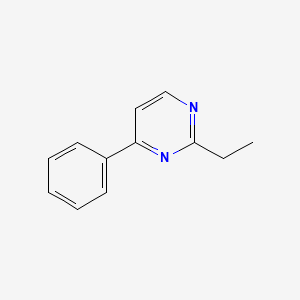![molecular formula C13H14ClN3O2 B13122296 (S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride is a chiral compound that features a bipyridine moiety attached to an aminopropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine and (S)-2-aminopropanoic acid.
Coupling Reaction: The bipyridine moiety is coupled with the aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride may involve:
Large-Scale Coupling: Utilizing automated reactors for the coupling reaction to ensure consistency and efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted aminopropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Coordination Chemistry: The bipyridine moiety can act as a ligand, forming complexes with various metal ions.
Catalysis: These metal complexes can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the amino group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid
- ®-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride
- (S)-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
Uniqueness
- Chirality : The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
- Bipyridine Position : The position of the bipyridine moiety can influence the compound’s coordination chemistry and reactivity.
Eigenschaften
Molekularformel |
C13H14ClN3O2 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11;/h1-7,10H,8,14H2,(H,17,18);1H/t10-;/m0./s1 |
InChI-Schlüssel |
XFDSKCBPHMGRTM-PPHPATTJSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
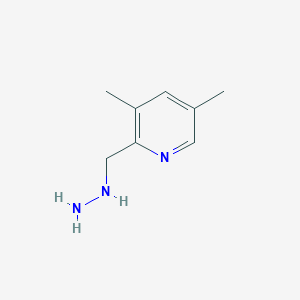

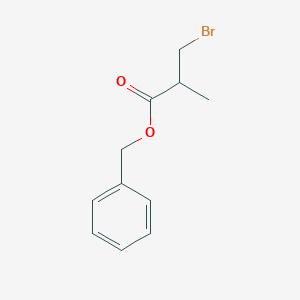

![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
